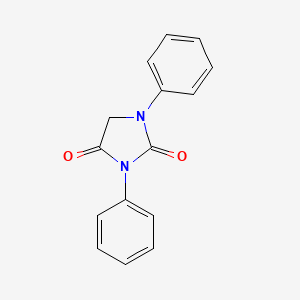
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Übersicht
Beschreibung
The compound 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea and (6-methoxy-1,3-benzothiazol-2-yl)urea are related to the compound you’re interested in. They have the molecular formula C10H11N3O2S and C9H9N3O2S respectively.
Molecular Structure Analysis
The molecular structure of related compounds such as (6-methoxy-1,3-benzothiazol-2-yl)urea and 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]benzonitrile can be found in the respective links.Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as (6-methoxy-1,3-benzothiazol-2-yl)urea and 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]benzonitrile can be found in the respective links.Wirkmechanismus
The mechanism of action of (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide involves its ability to interact with ROS and induce oxidative stress in cells. This leads to the activation of various signaling pathways, including the MAPK and NF-κB pathways, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in cells, including the activation of caspases and the downregulation of anti-apoptotic proteins. It has also been shown to induce autophagy in cells, which is a cellular process that involves the degradation of damaged or dysfunctional cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide in lab experiments is its ability to selectively detect ROS in cells. Additionally, this compound has been shown to have low toxicity in cells, which makes it a potentially useful tool for studying the role of ROS in various cellular processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide. One direction is to further investigate its potential as an anticancer agent, including its ability to induce cell death in various cancer cell lines. Another direction is to explore its potential as a tool for studying the role of ROS in various cellular processes, including aging and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used as a tool for studying the role of ROS in various cellular processes, including apoptosis and autophagy. Additionally, this compound has been used as a potential anticancer agent, as it has been shown to induce cell death in various cancer cell lines.
Eigenschaften
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURPMJHHIRRJA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



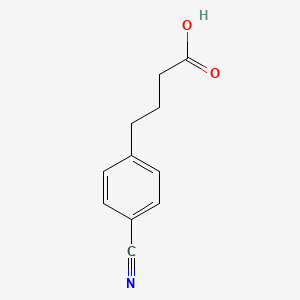

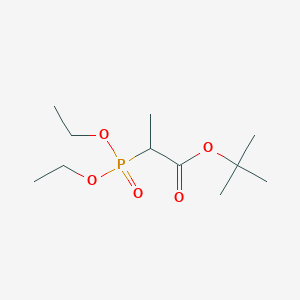
![3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3259201.png)
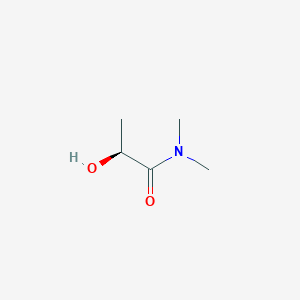
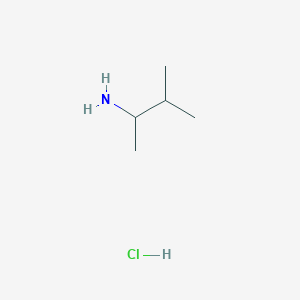


![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B3259240.png)
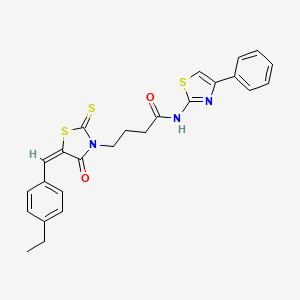
![[(4-Chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B3259248.png)

![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)
